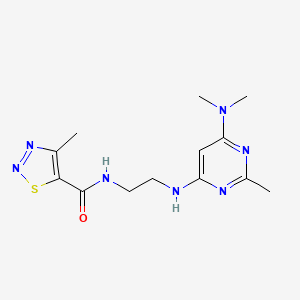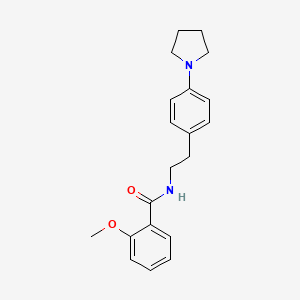
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Research has focused on developing novel synthetic pathways for tetrahydroquinoline and pyridine derivatives, which are crucial in organic synthesis and medicinal chemistry. For instance, a study improved the synthesis process of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate for organic synthesis, by using a mixture of P2O5/POCl3 as a dehydrating agent, demonstrating enhancements in yield and purity through recrystallization over column chromatography (Feng Ta, 2013). Another study described a one-pot, four-component process to synthesize pyridines and tetrahydroquinolines, showcasing the compound's utility in creating complex organic structures (Nasser A. M. Yehia, K. Polborn, T. Müller, 2002).
Catalysis and Chemical Reactions
Research on the catalytic applications of related compounds includes the development of copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes using a related ligand, demonstrating the compound's role in facilitating the synthesis of internally alkynated products (Ying Chen, Sailuo Li, Lanting Xu, D. Ma, 2023).
Pharmacological Research
In pharmacological contexts, tetrahydroquinoline and pyridine derivatives have been explored for their bioactive properties. For instance, antioxidant and acetylcholinesterase (AChE) inhibitory activities of diverse γ-pyridinyl amine derivatives were studied, with some compounds exhibiting significant antioxidant activity and moderate AChE inhibitory properties, suggesting potential for the design of new molecules with dual activity for therapeutic applications (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Material Science and Photodynamic Therapy
Another fascinating application is in the field of material science and photodynamic therapy, where a study on the tandem reaction of related compounds for the formation of a new nitrogen heterocycle and its iron(III) complex was explored. This research found applications in photodynamic therapy for breast cancer, demonstrating the compound's utility in synthesizing new materials with potential medical applications (Zhong‐Hong Zhu, Qian Hu, Hui-Ling Pan, Yuexing Zhang, Haibing Xu, M. Kurmoo, Jin Huang, Ming‐Hua Zeng, 2019).
Propiedades
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14(2)21(28)25-11-3-4-16-5-6-17(12-18(16)25)24-20(27)19(26)23-13-15-7-9-22-10-8-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPKMFGCGARRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazole-4,5-diamine](/img/structure/B2635187.png)


![6-Methoxyspiro[3.3]heptan-2-one](/img/structure/B2635192.png)

![(3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2635197.png)
![N-butyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2635199.png)




![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)
![N-(2-furylmethyl)-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2635210.png)